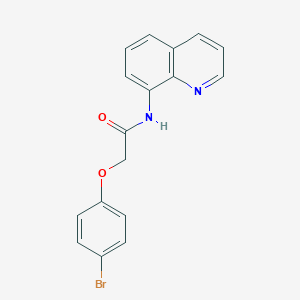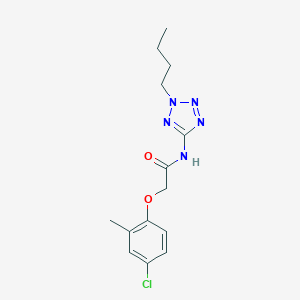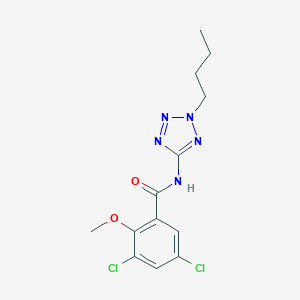![molecular formula C24H23F2N3O B244479 4-fluoro-N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244479.png)
4-fluoro-N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluoro-N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide is a chemical compound that belongs to the class of benzamides. It is a potent and selective antagonist of the dopamine D3 receptor and has been extensively studied for its potential use in the treatment of various neurological disorders.
Mecanismo De Acción
The mechanism of action of 4-fluoro-N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide involves its selective antagonism of the dopamine D3 receptor. This receptor is primarily located in the mesolimbic pathway of the brain, which is involved in reward and motivation. By blocking the activity of this receptor, the compound is able to modulate the release of dopamine in the brain, thereby reducing the rewarding effects of drugs of abuse and decreasing the likelihood of relapse.
Biochemical and Physiological Effects:
In addition to its effects on the dopamine D3 receptor, 4-fluoro-N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide has also been shown to affect other neurotransmitter systems in the brain, including the serotonin and norepinephrine systems. These effects may contribute to its overall efficacy in the treatment of various neurological disorders. The compound has also been found to be well-tolerated and safe in animal studies, with no significant adverse effects on behavior or physiology.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One major advantage of 4-fluoro-N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide is its high selectivity for the dopamine D3 receptor, which makes it a valuable tool for studying the role of this receptor in various neurological disorders. However, its potency and selectivity may also limit its usefulness in certain experiments, as high concentrations may be required to achieve significant effects. Additionally, the compound's complex synthesis method and high cost may make it difficult to obtain in large quantities for use in lab experiments.
Direcciones Futuras
There are several potential future directions for research on 4-fluoro-N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide. One area of interest is its potential use in the treatment of drug addiction, particularly cocaine and nicotine addiction. Further studies are needed to determine the optimal dosing and treatment regimens for these applications. Additionally, the compound's effects on other neurotransmitter systems in the brain warrant further investigation, as they may contribute to its overall efficacy and provide new targets for drug development. Finally, the development of new and more efficient synthesis methods for the compound may help to overcome some of the limitations associated with its current synthesis method and make it more widely available for use in lab experiments.
Métodos De Síntesis
The synthesis of 4-fluoro-N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide involves the reaction of 4-fluorobenzoyl chloride with 4-[4-(2-fluorobenzyl)piperazin-1-yl]aniline in the presence of a base such as triethylamine. The reaction is carried out in a suitable solvent such as dichloromethane or chloroform at a temperature of around 0-5°C. The resulting product is then purified by recrystallization or column chromatography to obtain a white crystalline solid with a high degree of purity.
Aplicaciones Científicas De Investigación
4-fluoro-N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide has been extensively studied for its potential use in the treatment of various neurological disorders such as schizophrenia, Parkinson's disease, and drug addiction. It has been shown to have a high affinity and selectivity for the dopamine D3 receptor, which is involved in the regulation of reward and motivation pathways in the brain. The compound has also been found to exhibit potent anti-cocaine and anti-nicotine effects, making it a promising candidate for the development of new treatments for drug addiction.
Propiedades
Fórmula molecular |
C24H23F2N3O |
|---|---|
Peso molecular |
407.5 g/mol |
Nombre IUPAC |
4-fluoro-N-[4-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]phenyl]benzamide |
InChI |
InChI=1S/C24H23F2N3O/c25-20-7-5-18(6-8-20)24(30)27-21-9-11-22(12-10-21)29-15-13-28(14-16-29)17-19-3-1-2-4-23(19)26/h1-12H,13-17H2,(H,27,30) |
Clave InChI |
KXYOITTUTNCREU-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=CC=C2F)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)F |
SMILES canónico |
C1CN(CCN1CC2=CC=CC=C2F)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[5-chloro-2-(4-morpholinyl)phenyl]-4-cyano-2-fluorobenzamide](/img/structure/B244399.png)
![N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B244400.png)
![N-[5-chloro-2-(4-morpholinyl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B244401.png)

![2-[(4-chlorophenyl)sulfanyl]-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B244407.png)






![4-tert-butyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244420.png)